molecular formula C11H21N3O3 B1396609 Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate CAS No. 234108-58-8

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B1396609
CAS No.: 234108-58-8
M. Wt: 243.3 g/mol
InChI Key: MCRRSQHTAKWRQS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate: is a chemical compound with the molecular formula C11H23N3O2. It is a derivative of piperazine, featuring a tert-butyl ester group and an aminoethyl substituent. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperazine and tert-butyl chloroformate.

  • Reaction Steps: The piperazine is first reacted with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. Subsequently, the aminoethyl group is introduced through a nucleophilic substitution reaction.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The aminoethyl group can be oxidized to form a corresponding amine oxide.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced form.

  • Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

  • Oxidation: Piperazine derivatives with amine oxide groups.

  • Reduction: Reduced piperazine derivatives.

  • Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Biology: It serves as a precursor for the synthesis of various biological probes and imaging agents. Medicine: The compound is utilized in the development of drugs targeting specific biological pathways. Industry: It finds applications in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can act as a ligand, binding to specific sites on these targets and modulating their activity. The tert-butyl ester group enhances the compound's stability and bioavailability.

Comparison with Similar Compounds

  • Piperazine: A simpler analog without the tert-butyl ester group.

  • N-ethylpiperazine: A compound with an ethyl group instead of the aminoethyl group.

  • Tert-butyl piperazine-1-carboxylate: A related compound without the aminoethyl substituent.

Uniqueness: The presence of the aminoethyl group and the tert-butyl ester group in tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate provides unique chemical properties that distinguish it from its analogs. These modifications enhance its reactivity and stability, making it more suitable for specific applications.

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRRSQHTAKWRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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